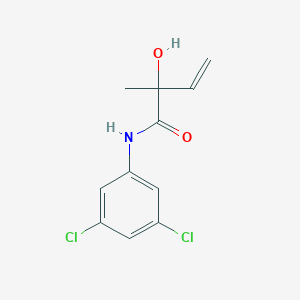
4-羟基喹啉-3-甲醛
描述
4-Hydroxyquinoline-3-carbaldehyde is a quinolone that is 4-quinolone substituted at position 3 by a formyl group. It has the molecular formula C10H7NO2 .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . In one method, copper salt-D-glucose helps to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent, and proline is used as a ligand and proton source to synthesize the target compound .Molecular Structure Analysis
The molecular structure of 4-Hydroxyquinoline-3-carbaldehyde consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .Chemical Reactions Analysis
Quinoline and its analogues have been functionalized for biological and pharmaceutical activities . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
4-Hydroxyquinoline-3-carbaldehyde is a solid substance . It has a molecular weight of 173.17 .科学研究应用
Medicinal Chemistry and Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The 4-Hydroxyquinoline-3-carbaldehyde, being a derivative of quinoline, shares this property and can be used in the development of new drugs .
Synthesis of Bioactive Quinolines
Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . 4-Hydroxyquinoline-3-carbaldehyde can serve as a starting material or intermediate in these syntheses.
Industrial and Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . As a quinoline derivative, 4-Hydroxyquinoline-3-carbaldehyde can be expected to have similar applications.
Pharmacological Applications
The pharmacological applications of quinoline motifs are vast, and they have substantial efficacies for future drug development . Given that 4-Hydroxyquinoline-3-carbaldehyde is a quinoline derivative, it may also have potential pharmacological applications.
Hydrogenation Reactions
In the field of organic synthesis, quinoline derivatives have been used in hydrogenation reactions . 4-Hydroxyquinoline-3-carbaldehyde could potentially be used in similar reactions.
Development of Functionalized Quinoline Motifs
Functionalized quinoline motifs have therapeutic potential . 4-Hydroxyquinoline-3-carbaldehyde, as a quinoline derivative, could be used in the development of these motifs.
作用机制
Target of Action
4-Hydroxyquinoline-3-carbaldehyde, a derivative of quinoline, is a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry Quinoline derivatives are known to interact with various biological targets due to their broad spectrum of bioactivity .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives have been found to undergo substitution reactions at specific positions, leading to the formation of new compounds .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, it can be inferred that 4-Hydroxyquinoline-3-carbaldehyde may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s molecular weight of 17317 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Quinoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial activities . Therefore, it can be inferred that 4-Hydroxyquinoline-3-carbaldehyde may have similar effects.
安全和危害
The compound has been classified as potentially harmful. It has been associated with hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and precautionary statements such as P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .
未来方向
Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
属性
IUPAC Name |
4-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCOIVJCBPCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324621 | |
| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyquinoline-3-carbaldehyde | |
CAS RN |
7509-12-8 | |
| Record name | 7509-12-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

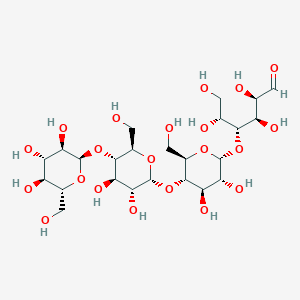

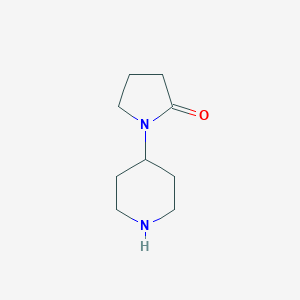
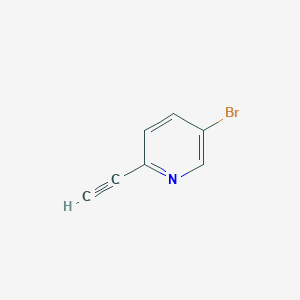

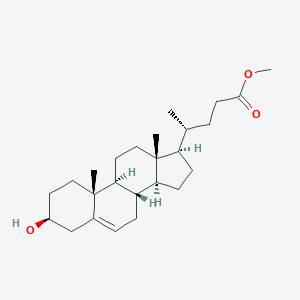
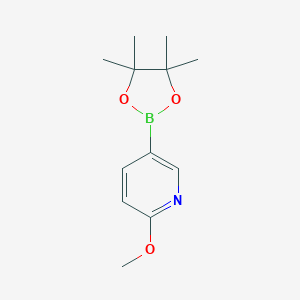

![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)
